1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and reagents to achieve the desired product with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: It is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol can be compared with other similar compounds, such as:
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
3-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific isoquinoline framework, which imparts distinct chemical and biological properties .
Properties
CAS No. |
656234-01-4 |
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Molecular Formula |
C17H12F3NO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
1-methoxy-4-[3-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-6-3-7-14(22)15(12)13(9-21-16)10-4-2-5-11(8-10)17(18,19)20/h2-9,22H,1H3 |
InChI Key |
HLOQAHQUMXVTGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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